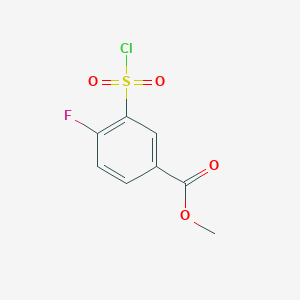

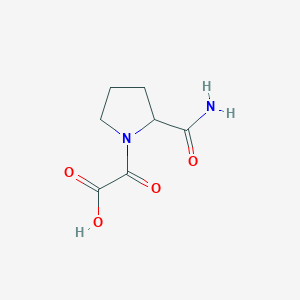

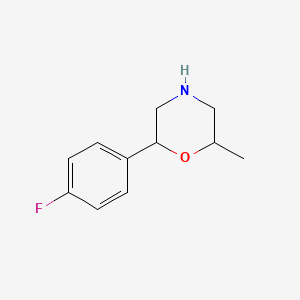

6-(2-Amino-1,3-thiazol-4-yl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one

Vue d'ensemble

Description

The compound “6-(2-Amino-1,3-thiazol-4-yl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocycle that consists of a five-membered C3NS ring .

Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique

Anticancer Applications

The 2-aminothiazole core is a part of several clinically used anticancer drugs like dasatinib and alpelisib. Derivatives of this scaffold have shown potent inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . The ability to modulate drug resistance and reduce side effects makes this class of compounds a valuable asset in cancer therapy research.

Antimicrobial Activity

2-Aminothiazole derivatives have been utilized as starting materials for synthesizing heterocyclic analogues with significant roles as antibacterial and antifungal agents . They have shown effectiveness against multidrug-resistant strains, which is crucial given the rising concern over antibiotic resistance.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of 2-aminothiazole derivatives make them potential therapeutic agents for treating conditions associated with inflammation and pain . This includes chronic diseases like arthritis and acute conditions such as injury-induced inflammation.

Mécanisme D'action

Target of Action

Compounds with a similar 2-aminothiazole scaffold have been found to target a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .

Mode of Action

It’s known that 2-aminothiazole derivatives can exhibit potent and selective nanomolar inhibitory activity against various human cancerous cell lines . This suggests that the compound may interact with its targets to inhibit their function, leading to a decrease in the proliferation of cancer cells.

Biochemical Pathways

Compounds with a similar 2-aminothiazole scaffold have been associated with a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities . This suggests that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

It’s known that the bioavailability of a drug can be influenced by factors such as its absorption in the digestive tract, distribution throughout the body, metabolism by the liver, and excretion by the kidneys .

Result of Action

Based on the known activities of similar 2-aminothiazole derivatives, it can be inferred that the compound may lead to a decrease in the proliferation of cancer cells .

Propriétés

IUPAC Name |

6-(2-amino-1,3-thiazol-4-yl)-7-fluoro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3OS/c13-8-4-9-6(1-2-11(17)15-9)3-7(8)10-5-18-12(14)16-10/h3-5H,1-2H2,(H2,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGOLNYATKFLHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=CC(=C(C=C21)C3=CSC(=N3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Amino-1,3-thiazol-4-yl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2,2,2-Trifluoroethyl)carbamoyl]formic acid](/img/structure/B1517812.png)

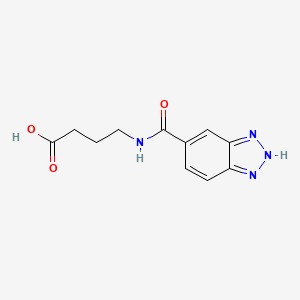

![2-[1-(3,6-dichloropyridazin-4-yl)-N-methylformamido]acetic acid](/img/structure/B1517820.png)

![1-{2-[(5-Chloropyridin-2-yl)(methyl)amino]acetyl}piperidine-3-carboxylic acid](/img/structure/B1517829.png)